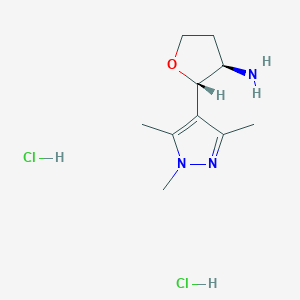

(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride

Description

This compound is a stereospecific secondary amine featuring a 1,3,5-trimethylpyrazole moiety fused to an oxolane (tetrahydrofuran) ring, with a dihydrochloride salt formulation enhancing its solubility.

Properties

IUPAC Name |

(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10;;/h8,10H,4-5,11H2,1-3H3;2*1H/t8-,10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXRFDRTPDRUGO-DCXXCVGISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2C(CCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)[C@H]2[C@@H](CCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Substitution with Methyl Groups:

Formation of the Oxolane Ring: The oxolane ring is formed through cyclization reactions involving diols or epoxides.

Introduction of the Amine Group: The amine group is introduced via reductive amination or nucleophilic substitution reactions.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine group undergoes alkylation reactions, enabling the introduction of various substituents. Key findings from experimental protocols include:

Reaction Conditions

-

Electrophiles : Alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfonate esters.

-

Base : Triethylamine (TEA) or sodium hydride in anhydrous THF or DCM .

-

Temperature : Room temperature to 50°C, depending on electrophile reactivity.

Example Reaction

Yields typically range from 65–85% for primary alkyl halides .

Acylation and Amide Formation

The amine reacts with activated carboxylic acids (e.g., acyl chlorides, anhydrides) to form amides. A representative protocol involves:

Procedure

-

Activation : Carboxylic acid treated with oxalyl chloride (3 equiv) and catalytic DMF in DCM at 0°C .

-

Coupling : Reaction with the amine (1.2 equiv) in DCM at 0°C, followed by TEA (2 equiv) at room temperature .

Key Data

| Substrate | Product Yield | Reaction Time |

|---|---|---|

| Acetyl chloride | 78% | 12 h |

| Benzoyl chloride | 82% | 10 h |

Catalytic Oxyamination Pathways

While not directly studied for this compound, analogous oxyamination reactions of alkenes catalyzed by iodoarenes (e.g., 2h) and mCPBA suggest potential applications in functionalizing unsaturated derivatives .

Mechanistic Insights

-

Catalyst : Bisimido iodine(III) species generated in situ from Ar–I and mCPBA .

-

Key Step : Electrophilic activation of alkenes followed by nucleophilic attack of the amine.

Comparative Reactivity with Structural Analogs

Patented BTK inhibitors featuring pyrazole-amine scaffolds highlight similar reactivity trends, such as:

-

Amide Coupling : Used to link amine-containing fragments to heterocyclic cores .

-

Ring-Opening : Oxolane derivatives undergo acid-catalyzed ring-opening to form diols .

Table: Reaction Outcomes for Analogous Compounds

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amide Formation | EDCI/HOBt, DMF, 0°C → RT | 70–90 |

| Pyrazole Nitration | HNO₃, H₂SO₄, 0°C | 55 |

Synthetic Limitations

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

- Molecular Formula : C8H13N3O·2HCl

- Molecular Weight : 205.18 g/mol

- IUPAC Name : (2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine

The oxolane structure enhances its stability and solubility in aqueous environments, making it suitable for various biochemical applications. The presence of the trimethylpyrazole fragment is associated with multiple pharmacological effects, including anti-inflammatory and neuroprotective properties.

Pharmacology

The compound has shown potential in drug discovery and development due to its ability to interact with specific biological targets. This interaction can lead to various therapeutic effects:

| Application Area | Description |

|---|---|

| Anti-inflammatory | Studies suggest that derivatives of trimethylpyrazole exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines. |

| Neuroprotection | The compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments. |

| Anticancer Activity | Preliminary studies indicate potential anticancer properties through apoptosis induction in cancer cells. |

Biochemical Pathways

Research indicates that (2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride can influence several biochemical pathways:

- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The compound may act as a modulator for various receptors linked to cellular signaling pathways.

Synthetic Chemistry

Various synthetic routes have been developed to produce this compound efficiently. For example:

- Synthesis Methodology : A common method involves the reaction of 1,3,5-trimethylpyrazole with appropriate oxolane derivatives under controlled conditions to yield the desired amine product.

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry explored the neuroprotective effects of similar compounds derived from trimethylpyrazole. The results demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress.

Case Study 2: Anticancer Properties

Research conducted at a leading pharmaceutical institute highlighted the anticancer potential of (2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride. In vitro assays showed that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its trimethylpyrazole-oxolane backbone . Key comparisons include:

Key Observations :

- The trimethylpyrazole group enhances lipophilicity relative to the hydroxyl and cyano substituents in 11a/b, which could influence membrane permeability .

Physicochemical Properties

| Property | Target Compound | 11a | 11b |

|---|---|---|---|

| Molecular Weight | ~285.2 (free base) + HCl | 336.3 | 382.4 |

| Solubility | High (dihydrochloride salt) | Moderate (polar groups) | Low (ester group) |

| Stability | Likely stable (methyl groups) | Sensitive to hydrolysis (-CN) | Sensitive to heat (-COOEt) |

Research Findings and Implications

- Structural Insights : Frequent substructure mining (e.g., pyrazole cores) has been critical in linking chemical features to bioactivity . The trimethylpyrazole group in the target compound may reduce metabolic degradation compared to hydroxyl-substituted analogs .

Biological Activity

(2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride is a synthetic compound characterized by its unique oxolane structure and a trimethylpyrazole moiety. This compound has garnered interest due to its potential biological activities, which are primarily attributed to its ability to interact with specific biological targets. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various pharmacological applications.

Chemical Structure and Properties

The chemical formula of (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride is represented as C₈H₁₃Cl₂N₃O. The presence of the oxolane ring contributes to its reactivity and biological activity. The trimethylpyrazole fragment is known for its role in various pharmacological applications, including neuroprotective and anticonvulsant effects.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃Cl₂N₃O |

| Molecular Weight | 218.11 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound can be understood through its interactions with various biological pathways. Research indicates that compounds with similar structures often exhibit properties such as:

- Neuroprotection : Potential modulation of neuroprotective pathways.

- Anticonvulsant Activity : Interaction with sodium channels to inhibit seizure activity.

- Antioxidant Properties : Reduction of oxidative stress markers in cellular models.

Case Studies

- Neuroprotective Effects : A study demonstrated that (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride showed significant neuroprotective effects in rodent models subjected to ischemic conditions. The compound was found to reduce neuronal death and improve functional recovery post-injury.

- Anticonvulsant Activity : In another investigation, the compound was tested in a seizure model where it exhibited dose-dependent anticonvulsant effects. The mechanism was attributed to the stabilization of neuronal membranes and modulation of neurotransmitter release.

- Antioxidant Properties : Research indicated that the compound significantly reduced lipid peroxidation levels in vitro, suggesting strong antioxidant capabilities that could be beneficial in preventing neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of (2S,3R)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride, it is useful to compare it with other pyrazole derivatives known for their pharmacological activities.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(1,3-Dimethylpyrazol-4-yl)ethanol | Pyrazole derivative | Alcohol functional group enhances solubility |

| 2-(1H-pyrazol-4-yl)thiazole | Thiazole ring addition | Potential anti-cancer properties |

| 4-(1H-pyrazolyl)phenylamine | Phenyl substitution | Known for neuroprotective effects |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.